

Application Note: Advanced Crystallization Techniques for TPN171 Free Base

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Compound of Interest

Compound Name: TPN171 free base

CAS No.: 1229018-87-4

Cat. No.: B611460

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Executive Summary

TPN171 is a novel, highly potent Phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of Pulmonary Arterial Hypertension (PAH) and Erectile Dysfunction (ED). Structurally characterized by a 4(3H)-pyrimidinone core linked to a piperazine tail, TPN171 exhibits superior selectivity and pharmacokinetic profiles compared to Sildenafil and Tadalafil.

This Application Note provides a rigorous technical guide for the purification of **TPN171 Free Base**. Unlike salt forms (e.g., citrate), the free base requires precise control over pH and solvent systems to achieve pharmaceutical-grade purity (>99.5%) and optimal crystallinity. This guide details a "Dual-Stage" purification strategy: an initial Acid-Base Swing to remove synthetic by-products, followed by a Controlled Thermal Recrystallization for polymorph consistency.

Physicochemical Context & Solubility Profile

Understanding the molecular behavior of TPN171 is a prerequisite for successful crystallization.

- Chemical Name: N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide
- Molecular Formula: C₂₄H₃₅N₅O₃
- Key Functional Groups:
 - Pyrimidinone Core: Lipophilic, prone to π -stacking.
 - Piperazine Moiety: Basic center (pK_a \approx 8.5–9.0), critical for pH-dependent solubility switching.
 - Propoxy Chain: Adds conformational flexibility and lipophilicity.

Table 1: Solubility Profile of TPN171 Free Base (25°C)

Solvent System	Solubility Rating	Application in Protocol
Water (pH 7)	Insoluble (< 0.1 mg/mL)	Anti-solvent
0.1M HCl (aq)	Highly Soluble (> 50 mg/mL)	Impurity purging (Acid phase)
Ethanol (Abs.)	Moderate (15–25 mg/mL)	Primary Crystallization Solvent
Acetone	High (> 40 mg/mL)	Initial dissolution / Cleaning
Ethyl Acetate	Low-Moderate	Anti-solvent / Wash
DCM	Very High	Extraction (Avoid in final crystal step)

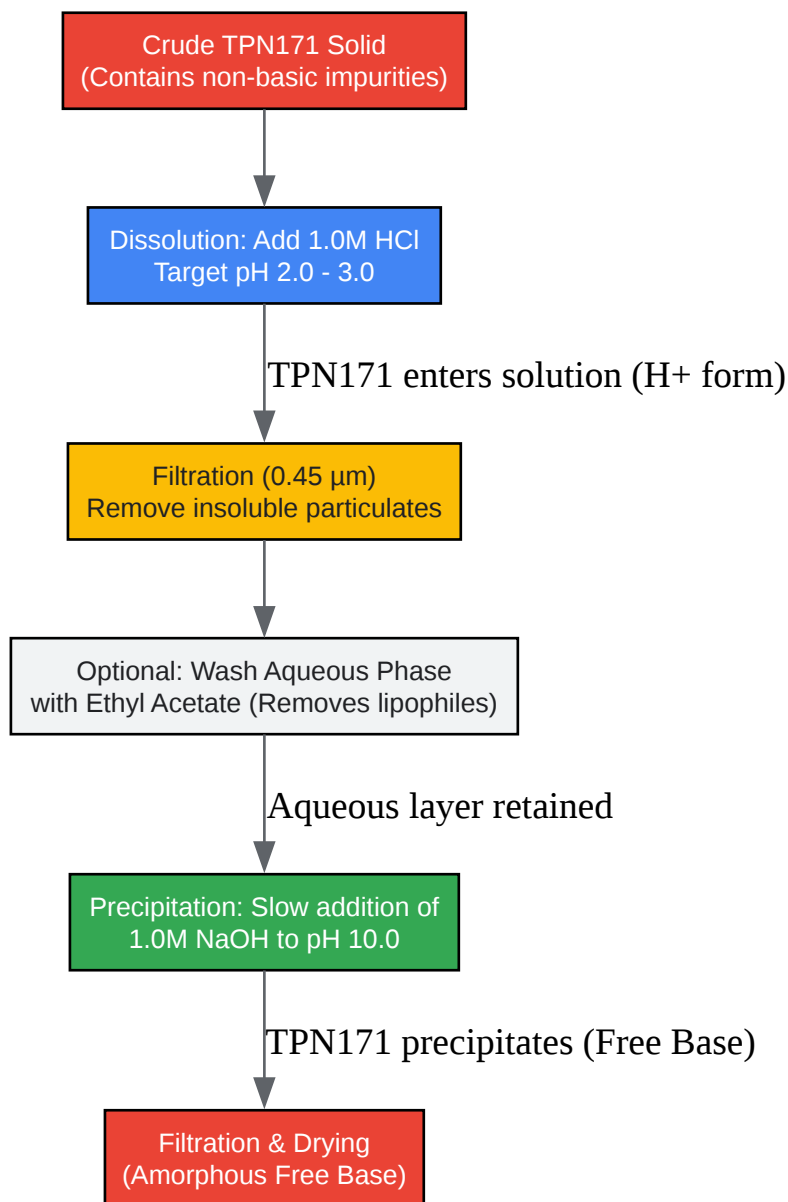
Protocol A: The Acid-Base Swing (Chemical Purification)

Objective: To isolate TPN171 from crude reaction mixtures (containing unreacted amines, coupling reagents, or inorganic salts) by leveraging the basicity of the piperazine ring.

Mechanistic Rationale

The "Acid-Base Swing" acts as a chemical filter. By protonating the piperazine nitrogen, TPN171 becomes water-soluble (cationic), allowing non-basic lipophilic impurities to be washed away. Subsequent deprotonation precipitates the free base in a chemically pure but amorphous state, ready for polishing.

Workflow Diagram (DOT)



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Figure 1: Acid-Base Swing workflow for removing non-basic synthetic by-products prior to crystallization.

Step-by-Step Procedure

- Dissolution: Suspend 10.0 g of crude TPN171 in 100 mL of purified water.
- Acidification: Slowly add 1.0 M HCl while stirring until the solution becomes clear and pH reaches 2.0–3.0. Note: Do not drop below pH 1.0 to avoid hydrolytic degradation of the amide bond.
- Filtration: Filter the acidic solution through a Celite pad or 0.45 μm membrane to remove insoluble mechanical impurities.
- Lipophilic Wash (Critical): Extract the aqueous acidic solution with 30 mL of Ethyl Acetate. Discard the organic layer (which contains non-basic impurities).
- Precipitation: Cool the aqueous phase to 10°C. Slowly add 1.0 M NaOH dropwise with vigorous stirring.
 - Observation: Cloudiness will appear around pH 6. Continue adding base until pH reaches 10.0–11.0 to ensure complete deprotonation.
- Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 20 mL) to remove NaCl by-products.
- Drying: Dry under vacuum at 45°C for 12 hours. Yield: Typically 85–90% recovery.

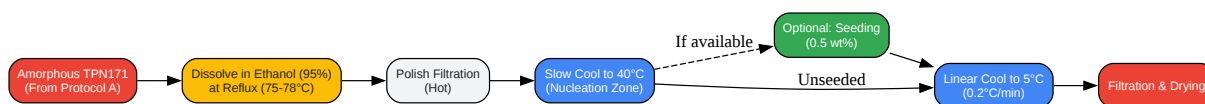
Protocol B: Thermal Recrystallization (Polymorph Control)

Objective: To convert the amorphous/semi-crystalline solid from Protocol A into a stable, defined crystalline form (Free Base) with high bulk density and flowability.

Solvent Selection Strategy

Based on the J. Med. Chem. optimization and pyrimidinone chemistry, Ethanol/Water is the optimal system. Ethanol provides high solubility at elevated temperatures, while water acts as a mild anti-solvent to drive yield and purge polar residues.

Workflow Diagram (DOT)



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Figure 2: Thermal recrystallization profile designed to maximize crystal size and purity.

Step-by-Step Procedure

- Charge: Place 10.0 g of TPN171 (from Protocol A) into a reactor equipped with an overhead stirrer and reflux condenser.
- Dissolution: Add 80 mL of Ethanol (95%). Heat the mixture to reflux (approx. 78°C).
 - Checkpoint: The solid should dissolve completely. If not, add Ethanol in 5 mL increments until clear.
- Polish Filtration: While hot, filter the solution through a pre-heated sintered glass funnel to remove any dust or fibers. Return filtrate to the reactor.
- Controlled Cooling (The "Metastable Zone"):
 - Cool the solution rapidly to 60°C.
 - Ramp 1: Cool from 60°C to 40°C at a rate of 0.5°C/min.
 - Nucleation: At ~40–45°C, the solution usually becomes supersaturated. If seed crystals (pure TPN171) are available, add 0.05 g (0.5 wt%) here to induce uniform growth.
- Crystallization:
 - Ramp 2: Cool from 40°C to 5°C at a slow rate of 0.2°C/min. This slow cooling prevents oiling out and entrapment of solvent.

- Hold: Stir at 5°C for 2 hours to maximize yield.
- Filtration: Filter the white crystalline solid.
- Washing: Wash the cake with cold Ethanol (0°C, 10 mL). Do not use water yet, as it may cause uncontrolled precipitation on the crystal surface.
- Drying: Dry in a vacuum oven at 50°C for 24 hours.
 - Target Specification: HPLC Purity > 99.5%; Single melting point endotherm (approx. range 190–200°C, verify with specific batch data).

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
"Oiling Out"	Cooling too fast or impurity level too high.	Re-heat to dissolution. ^[1] Add 5% more Ethanol. Reduce cooling rate to 0.1°C/min.
Low Yield (<70%)	Too much solvent or terminal temperature too high.	Concentrate the mother liquor by 20% volume or cool to 0°C.
Yellow Discoloration	Oxidation of piperazine or retained coupling reagents.	Repeat Protocol A (Acid-Base Swing) with a carbon treatment step (add activated charcoal during acid dissolution).
Fine Powder (Poor Flow)	Nucleation was too rapid (Crash cooling).	Use the "Seeding" step at 40°C. Implement the slow cooling ramp (0.2°C/min).

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